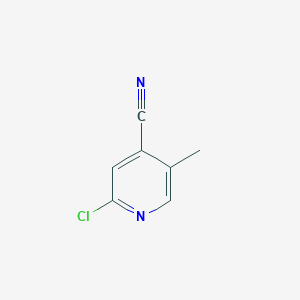

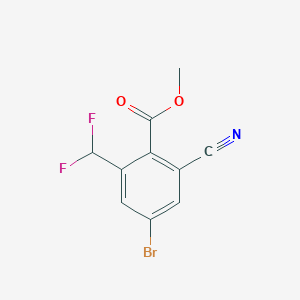

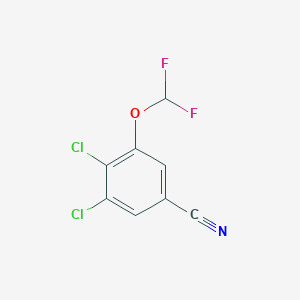

![molecular formula C12H9N3O2S B1460269 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine CAS No. 1388711-19-0](/img/structure/B1460269.png)

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine

Descripción general

Descripción

5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a complex organic compound. It is a biheteroaryl-based low molecular weight compound . It has been developed as a fluorescent sensor and applied for the detection of endogenous labile zinc ions from lung cancer cells during apoptosis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazine–pyridone biheteroaryl core. The electron-withdrawing property of the sulfonyl group between the phenyl ring as an electron donor and the pyridone ring as a fluorophore inhibits the intramolecular charge transfer state .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 5H-pyrrolo[2,3-b]pyrazine derivatives are synthesized using palladium-catalyzed heteroannulation processes, starting from N-(3-chloropyrazin-2-yl)-methanesulfonamide and alkynes. This method is efficient for creating 6-substituted-5H-pyrrolo[2,3-b]pyrazine substrates (Hopkins & Collar, 2004).

- The synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been achieved, starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine. This process involves interaction with N-protected amino acid hydrazides and amino acid esters (Biitseva et al., 2015).

Applications in Sensing and Detection

- 5-(Phenylsulfonyl)-pyrazine–pyridone derivatives have been developed as novel biheteroaryl-based low molecular weight fluorescent sensors. These compounds, such as 3-(phenylsulfonyl)-pyrazine–pyridone (5b), are effective in detecting endogenous labile zinc ions in lung cancer cells, showcasing their potential in biomedical research (Hagimori et al., 2019).

Optoelectronic Applications

- Pyrrolopyrazine derivatives are significant in organic optoelectronic materials. Studies on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, involving regio-selective amination reactions, have demonstrated potential applications in optoelectronics. Their optical and thermal properties suggest their suitability for use in this field (Meti et al., 2017).

Development of Novel Heterocyclic Systems

- Research has shown that when certain precursors react with various nucleophilic reagents, they can form novel heterocyclic systems like 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. This expands the range of possible chemical structures and applications for pyrrolopyrazine derivatives (Volovenko & Dubinina, 2002).

Synthesis of Novel Antagonists and Inhibitors

- 5H-pyrrolo[2,3-b]pyrazine derivatives have been synthesized and evaluated as potential inhibitors for various biochemical pathways, including protein kinases, suggesting their relevance in the development of novel pharmaceutical agents (Dubinina et al., 2006).

Direcciones Futuras

The future directions for the research and development of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine could involve further exploration of its potential applications, particularly in the field of biomedical research. Its use as a fluorescent sensor for the detection of endogenous labile zinc ions from lung cancer cells during apoptosis suggests potential applications in cancer diagnostics .

Propiedades

IUPAC Name |

5-(benzenesulfonyl)pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-18(17,10-4-2-1-3-5-10)15-9-6-11-12(15)14-8-7-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUKVNUNEPCUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CN=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

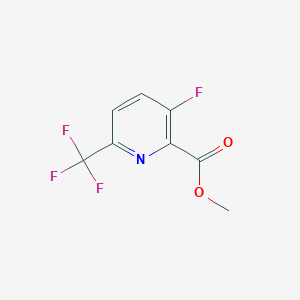

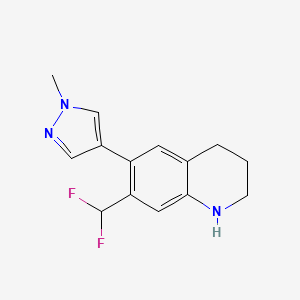

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)

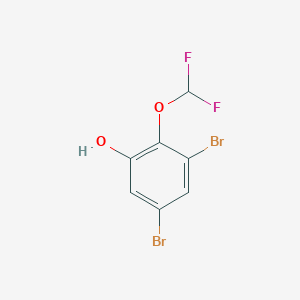

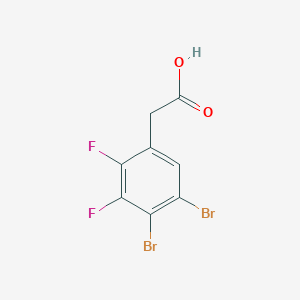

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)

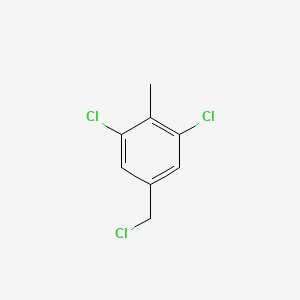

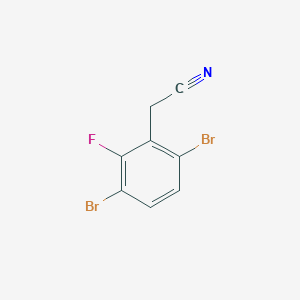

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)

![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)